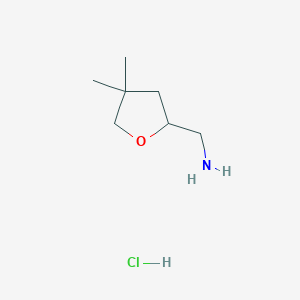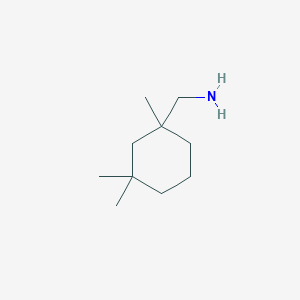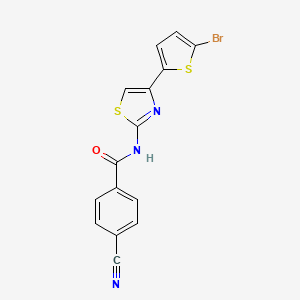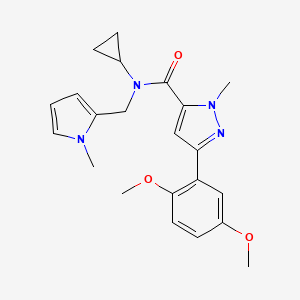
(4,4-Dimethyloxolan-2-yl)methanamine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“(4,4-Dimethyloxolan-2-yl)methanamine hydrochloride” is a chemical compound with the CAS Number: 2094914-88-0 . It has a molecular weight of 165.66 . The IUPAC name for this compound is (4,4-dimethyltetrahydrofuran-2-yl)methanamine hydrochloride . The compound is typically stored at room temperature and is available in powder form .
Molecular Structure Analysis
The InChI code for “(4,4-Dimethyloxolan-2-yl)methanamine hydrochloride” is 1S/C7H15NO.ClH/c1-7(2)3-6(4-8)9-5-7;/h6H,3-5,8H2,1-2H3;1H . This code provides a specific representation of the molecular structure of the compound.Physical And Chemical Properties Analysis
“(4,4-Dimethyloxolan-2-yl)methanamine hydrochloride” is a powder that is stored at room temperature . The compound has a molecular weight of 165.66 .Scientific Research Applications
Synthesis and Characterization
- A novel 1,3-Dithiolane compound involving N, N-dimethyl [(E)-(2-nitromethylene-1, 3-dithiolan-4-yl)] methanamine has been synthesized, using a condensation reaction and characterized via X-ray diffractions, showing potential for various chemical applications (Zhai Zhi-we, 2014).
Neuroprotective Potentials
- Tetrahydro-N, N-dimethyl-2, 2-diphenyl-3-furanmethanamine hydrochloride (ANAVEX2-73) binds to muscarinic acetylcholine and sigma1 (σ1) receptors, demonstrating anti-amnesic and neuroprotective potentials in pharmacological and pathological amnesia models, showing promise in Alzheimer’s disease research (Villard et al., 2011).
Chemical Synthesis and Analysis
- Efficient synthesis of 4-(2-chlorophenyl)-1,6-dihydro-1,3,9-trimethylimidazo[1,2-a]pyrazolo-[4,3-f] [1,4]diazepine-9-14C (CI-918-14C) as a precursor to 2-methyl-1,3-dioxolane-2-14C-2-methanamine, highlights the chemical versatility and significance in radiopharmaceutical applications (Hicks et al., 1984).
Catalytic Activity in Chemistry
- Ruthenium(II) complexes with oxygen-containing ligands (O2CR, OAr, OR, OSiR3, O3SCF3), derived from 1-[6-(4'-methylphenyl)pyridin-2-yl]methanamine, have shown significant catalytic activity in fast transfer hydrogenation, underlining their potential in catalysis and organometallic chemistry (Baratta et al., 2009).
Anticancer Activity
- New palladium (Pd)II and platinum (Pt)II complexes from Schiff base ligands, including R-(phenyl)methanamine, demonstrated significant anticancer activity against various human cancerous cell lines, indicating their potential in cancer research and treatment (Mbugua et al., 2020).
Safety and Hazards
The compound has been assigned the GHS07 pictogram, indicating that it may cause certain health hazards . The hazard statements associated with the compound include H302, H315, H319, and H335 . These indicate that the compound may be harmful if swallowed, may cause skin irritation, may cause serious eye irritation, and may cause respiratory irritation .
properties
IUPAC Name |
(4,4-dimethyloxolan-2-yl)methanamine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15NO.ClH/c1-7(2)3-6(4-8)9-5-7;/h6H,3-5,8H2,1-2H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ITRBMAADWQNZLK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(OC1)CN)C.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.66 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-methoxy-1-(3-nitrophenyl)-3-(4-nitrophenyl)-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2593472.png)
![4-methoxy-N-[3-(3-methoxyanilino)quinoxalin-2-yl]benzenesulfonamide](/img/structure/B2593473.png)
![4-[3-(4-ethoxy-3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-(3-methoxyphenyl)isoquinolin-1(2H)-one](/img/structure/B2593475.png)


![7-Phenylpyrazolo[1,5-a]pyrimidine-3-carboxylic acid](/img/structure/B2593481.png)
![4-hydroxy-1-[2-(5-methoxy-1H-indol-3-yl)ethyl]-3-(3-phenyl-2-propenyl)-2(1H)-pyridinone](/img/structure/B2593482.png)
![N-(2-methyl-5-(thiazolo[5,4-b]pyridin-2-yl)phenyl)isobutyramide](/img/structure/B2593483.png)

![3-(5,7-Dimethyl[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)propanoic acid](/img/structure/B2593487.png)



